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Vanadium telluride

Hydrogen Evolution Reaction Electrocatalysis Transition Metal Dichalcogenides

Select VTe₂ for your next-generation quantum materials research. This metallic layered TMD delivers the lowest HER overpotential (441 mV) among metallic ditellurides—substantially outperforming MoTe₂ (668 mV) and WTe₂ (692 mV)—making it a compelling non-noble metal catalyst for sustainable hydrogen generation. Its exceptionally high CDW transition temperature (420–485 K) far exceeds that of VSe₂ (~110 K), uniquely enabling CDW-based oscillators, nonvolatile memory, and bolometers that operate reliably at elevated temperatures common in automotive, industrial, and aerospace environments. Half-metallic VTe₂ monolayers combined with a predicted TMR ratio of 220% in VTe₂/graphene/VTe₂ heterostructures position this material as a strong candidate for all-2D magnetic tunnel junctions in next-generation low-power MRAM. Choose VTe₂ where application-specific performance matters.

Molecular Formula Te2V
Molecular Weight 306.1 g/mol
CAS No. 35515-91-4
Cat. No. B1605720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium telluride
CAS35515-91-4
Molecular FormulaTe2V
Molecular Weight306.1 g/mol
Structural Identifiers
SMILES[V](=[Te])=[Te]
InChIInChI=1S/2Te.V
InChIKeyOOEISWVDKCZSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Ditelluride (VTe2) Powder & Crystals CAS 35515-91-4: Layered Metallic Transition Metal Dichalcogenide


Vanadium ditelluride (VTe2, CAS 35515-91-4) is a metallic, layered transition metal dichalcogenide (TMD) belonging to group VB, characterized by a trigonal CdI2-type (1T) structure at elevated temperatures that undergoes a reversible phase transition to a monoclinic 1T'' phase below its charge density wave (CDW) transition temperature (T_CDW) [1]. Its structure comprises vanadium atoms sandwiched between tellurium layers, held together by weak van der Waals forces, enabling exfoliation into few-layer or monolayer nanosheets [2]. The compound is the most extensively studied vanadium telluride, exhibiting metallic conductivity, magnetic ordering, and a rich CDW phase diagram, positioning it as a benchmark material for exploring emergent quantum phenomena, spintronics, and electrocatalytic applications [3].

Why VTe2 Cannot Be Readily Replaced by VS2, VSe2, or Other Metallic Tellurides in R&D Applications


The vanadium dichalcogenide series (VS2, VSe2, VTe2) exhibits striking compositional divergence in electrochemical activity, magnetic ground state, and CDW transition temperature. For instance, VTe2 is identified as the best-performing material for the hydrogen evolution reaction (HER) within this series, contrary to widely predicted VS2 [1]. Moreover, VTe2 demonstrates a CDW transition temperature exceeding 400 K—significantly higher than VSe2—which is critical for device operation above room temperature [2]. Direct comparison of metallic ditellurides (MoTe2, WTe2, VTe2) reveals VTe2 possesses a substantially lower HER overpotential (441 mV) than MoTe2 (668 mV) and WTe2 (692 mV) [3]. Consequently, substituting VTe2 with a structurally analogous sulfide, selenide, or other telluride alters the material's core functional properties, necessitating precise compound selection based on application-specific performance metrics.

Quantitative Differentiation Guide: VTe2 Performance Data Versus Closest Analogs


Hydrogen Evolution Reaction (HER) Overpotential: VTe2 vs. VS2, VSe2, MoTe2, and WTe2

Among Group 5 metallic TMDs, VTe2 manifests the lowest HER overpotential at 0.5 V vs. RHE and a Tafel slope of 55 mV dec⁻¹, outperforming VS2 and VSe2 [1]. Direct head-to-head comparison with metallic ditellurides MoTe2 and WTe2 reveals VTe2 achieves an overpotential of 441 mV and Tafel slope of 70 mV/dec, significantly lower than MoTe2 (668 mV, 137 mV/dec) and WTe2 (692 mV, 169 mV/dec) [2]. This superior performance is attributed to VTe2's lower charge transfer resistance (RCT) [3].

Hydrogen Evolution Reaction Electrocatalysis Transition Metal Dichalcogenides

Charge Density Wave (CDW) Transition Temperature: VTe2 vs. VSe2 and Other TMDs

VTe2 exhibits a bulk CDW transition temperature (T_CDW) of approximately 420-485 K, which is substantially higher than that of its isostructural counterpart VSe2 (T_CDW ≈ 110 K) and many other metallic TMDs [1][2]. Temperature-dependent Raman spectroscopy confirms a structural phase transition at around 413 K in thin VTe2 films [3]. The high T_CDW of VTe2 is critical for room-temperature CDW devices, whereas VSe2's CDW state is only stable at cryogenic temperatures.

Charge Density Wave Phase Transition Quantum Materials

Magnetic Ground State and Spin Transport: VTe2 vs. Other Vanadium Dichalcogenides

DFT calculations reveal that T-phase VTe2 monolayers, when interfaced with graphene, transition from metallic to half-metallic with 100% spin polarization, enabling a predicted tunnel magnetoresistance (TMR) ratio of 220% in VTe2/graphene/VTe2 heterostructures [1]. Bulk VTe2 exhibits antiferromagnetic ordering with a Néel temperature of 420 ± 5 K [2], a magnetic property distinct from the behavior of other vanadium dichalcogenides like VS2 or VSe2, which display different magnetic ground states under similar conditions.

Spintronics Ferromagnetism Magnetic Tunnel Junctions

Li/Na Ion Battery Anode Performance: VTe2 vs. VS2 and VSe2

Exfoliation of vanadium dichalcogenides reveals a differential degree of exfoliation following the order VS2 > VSe2 > VTe2 [1]. This trend correlates with the inherent electrochemical activity of each material: VTe2 exhibits distinct electrochemical behavior compared to VS2 and VSe2, with unique oxidation/reduction features that may limit or enable specific battery applications [2]. While direct capacity comparisons are limited, the divergent exfoliation behavior and electrochemical signatures underscore that VTe2 cannot be considered a direct substitute for VS2 or VSe2 in energy storage applications.

Lithium-Ion Battery Anode Material Energy Storage

Electronic Structure and Topological Properties: VTe2 vs. Other TMDs

Angle-resolved photoemission spectroscopy (ARPES) on single-domain VTe2 without CDW reveals the coexistence of Dirac-type topological surface states alongside V-shaped bulk bands, a feature not universally observed in all TMDs [1]. This electronic structure distinguishes VTe2 from other metallic TMDs like TiTe2 or NbTe2, which exhibit different topological classifications and band dispersions. The ability to tune the CDW state further modifies the electronic structure, providing a unique platform for studying topology-CDW interplay.

Topological Insulator ARPES Electronic Band Structure

Thermoelectric Performance: VTe2 vs. Bi2Te3 and Other Tellurides

While comprehensive experimental ZT values for VTe2 are scarce, class-level inference from DFT calculations suggests VTe2 possesses a high Seebeck coefficient and low thermal conductivity . Magnetic and transport measurements confirm metallic conductivity with a thermoelectric power (θ) that exhibits temperature-dependent behavior [1]. Compared to state-of-the-art Bi2Te3-based thermoelectrics (ZT ≈ 1), VTe2's potential lies in its tunable electronic structure via CDW and magnetic ordering, offering a different design space for thermoelectric optimization.

Thermoelectric Figure of Merit ZT Seebeck Coefficient

Evidence-Backed Application Scenarios for Vanadium Telluride (VTe2) in Advanced Technologies


High-Temperature Charge Density Wave (CDW) Devices

VTe2's CDW transition temperature (420-485 K) significantly exceeds that of VSe2 (~110 K), enabling CDW-based electronic devices (e.g., oscillators, nonvolatile memory, bolometers) that function at or above room temperature [1]. This property is particularly valuable for applications in automotive, industrial, or aerospace environments where elevated operating temperatures are common [2].

Efficient Alkaline and Urea Electrolysis for Hydrogen Production

VTe2-based heterostructures (VTe2@ZnFeTe/NF) achieve low operating voltages of 1.58 V (alkaline) and 1.46 V (urea) at 10 mA cm⁻² for overall water splitting [3]. The superior HER kinetics of VTe2 (overpotential 441 mV, Tafel slope 70 mV/dec) compared to MoTe2 (668 mV) and WTe2 (692 mV) make it a compelling non-noble metal catalyst for sustainable hydrogen generation [4].

All-2D Magnetic Tunnel Junctions for MRAM and Spintronics

The half-metallic nature of T-VTe2 monolayers, coupled with a predicted TMR ratio of 220% in VTe2/graphene/VTe2 heterostructures, positions VTe2 as a candidate for all-2D magnetic tunnel junctions [5]. These junctions could enable next-generation MRAM cells with lower power consumption and higher integration density than conventional MgO-based MTJs [6].

Topological and Quantum Material Research Platforms

ARPES studies confirm Dirac-type topological surface states in VTe2, which can be tuned by the CDW phase transition [7]. This tunable topological electronic structure makes VTe2 an ideal platform for investigating the interplay between topology, charge order, and magnetism in 2D materials [8].

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